SB 206553

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Selective Antagonist of 5-HT2C and 5-HT2B Receptors

Studies have shown that SB-206553 acts as a selective antagonist for serotonin (5-HT) receptor subtypes 5-HT2C and 5-HT2B [1]. This means it binds to these receptors and prevents the natural ligand, serotonin, from exerting its effects. The inhibitory constant (Ki) values for 5-HT2C and 5-HT2B are 12.6 nM and below 100 nM respectively, indicating high affinity for these receptors [1].

Potential Applications in Central Nervous System Disorders

The specific antagonism of 5-HT2C and 5-HT2B receptors suggests potential applications of SB-206553 in treating central nervous system (CNS) disorders where these receptors are implicated.

Schizophrenia

Since 5-HT2C receptor dysfunction is linked to schizophrenia, SB-206553 has been explored as a potential therapeutic candidate. Studies suggest it may help manage symptoms without causing the side effects associated with typical antipsychotics [2].

Anxiety and Depression

The role of 5-HT2C receptors in anxiety and depression is being investigated. SB-206553's ability to modulate these receptors might offer insights into developing new treatment strategies [3].

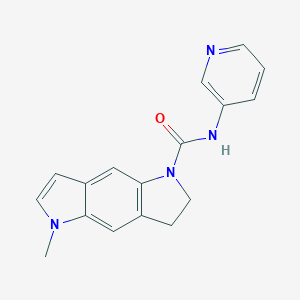

1-Methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide, commonly referred to as SB-206553, is a synthetic organic compound characterized by its complex structure and pharmacological properties. It features a pyridine ring, a dihydropyrrolo structure, and a carboxamide functional group. Its molecular formula is , with a molecular weight of approximately 292.13 g/mol. The compound exhibits notable physicochemical properties, including a topological polar surface area of 50.16 Ų and a logP value of 1.68, indicating moderate lipophilicity .

The chemical reactivity of 1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide primarily involves nucleophilic substitutions and condensation reactions typical of carboxamides and heterocyclic compounds. Its structure allows for potential reactions at the nitrogen atoms in the pyridine and dihydropyrrolo moieties, facilitating modifications that can lead to derivatives with altered biological activity.

1-Methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide has been identified as a potent and selective antagonist for the serotonin receptors 5-HT2C and 5-HT2B. This activity suggests its potential use in treating various psychiatric disorders, including anxiety and depression. The compound has shown efficacy in preclinical models for alleviating anxiety without significantly impairing cognitive function .

The synthesis of 1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide typically involves multi-step organic synthesis techniques. Key steps may include:

- Formation of the Dihydropyrrolo Framework: This can be achieved through cyclization reactions involving appropriate precursors.

- Pyridine Substitution: The introduction of the methyl group at the nitrogen position can be accomplished via alkylation reactions.

- Carboxamide Formation: The final step often involves the reaction of an amine with a carboxylic acid derivative to yield the carboxamide functional group.

These steps require careful optimization to ensure high yields and purity of the final product.

The primary applications of 1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide lie in pharmacology and medicinal chemistry. Its role as a selective serotonin receptor antagonist positions it as a candidate for drug development targeting mood disorders and anxiety-related conditions. Additionally, its unique structure may inspire further research into new therapeutic agents with similar mechanisms of action.

Interaction studies have demonstrated that 1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide exhibits specific binding affinity for serotonin receptors. These studies often utilize radiolabeled ligands to quantify binding interactions in vitro. The compound's selectivity for 5-HT2C over other serotonin receptors indicates potential for fewer side effects compared to non-selective agents.

Several compounds share structural or functional similarities with 1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| 1-propyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide | Similar backbone | Potentially similar receptor interactions | Propyl substitution may alter pharmacokinetics |

| SB-206554 | Related compound | Antagonist for serotonin receptors | Slight structural variations affecting activity |

| SB-206555 | Related compound | Antagonist for serotonin receptors | Different substituents leading to distinct selectivity profiles |

These compounds illustrate variations in side chains or functional groups that can significantly influence biological activity and receptor selectivity.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

Serotonin-induced brain glycogenolysis in rainbow trout (Oncorhynchus mykiss)

Jorge J Pérez-Maceira, María J Mancebo, Manuel AldegundePMID: 22875766 DOI: 10.1242/jeb.070649

Abstract

In this study, we evaluated the serotonin-mediated control of cerebral glycogen levels in the rainbow trout, Oncorhynchus mykiss. Intracerebroventricular (i.c.v.) administration of serotonin (5-HT) to normoglycemic trout (time and dose response) decreased glycogen levels in the brain and increased brain glycogen phosphorylase activity (time response). In hypoglycemic fish (that had been fasted for 5 and 10 days), there was a time-dependent decrease in brain glycogen levels; under these conditions, i.c.v. administration of 5-HT also reduced the brain glycogen content in fish that had been fasted for 5 days. In fish with local cerebral hypoglycemia (induced by 2-DG administration), the glycogen levels decreased and, as above, i.c.v. administration of 5-HT also lowered the glycogen content. In hyperglycemic fish, 5-HT did not affect glycogen levels. Administration of receptor agonists 5-HT1A (8-OH-DPAT), 5-HT1B (anpirtoline and CP93129) or 5-HT2 (α-m-5-HT) decreased the brain glycogen levels. This effect was antagonized by the administration of receptor antagonists 5-HT1A (WAY100135 and NAN190), 5-HT1B (NAS181) and 5-HT2B/C (SB206553). Administration of the receptor agonists (±)-DOI (5-HT2A/2C), m-CPP (5-HT2B/2C), BW723C86 (5-HT2B) and WAY 161503 (5-HT2C) led to decreases in the levels of brain glycogen. We found that 5-HT is involved in the modulation of brain glycogen homeostasis in the rainbow trout, causing a glycogenolytic effect when fish are in a normoglycemic or hypoglycemic state, but not when they are in a hyperglycemic state. 5-HT1A, 5-HT1B, 5HT2B and 5-HT2C-like receptors appeared to be involved in the glycogenolytic action of 5-HT, although the effect mediated by 5-HT1A or 5-HT1B was apparently stronger.Similarities between the Binding Sites of SB-206553 at Serotonin Type 2 and Alpha7 Acetylcholine Nicotinic Receptors: Rationale for Its Polypharmacological Profile

Patricia Möller-Acuña, J Sebastián Contreras-Riquelme, Cecilia Rojas-Fuentes, Gabriel Nuñez-Vivanco, Jans Alzate-Morales, Patricio Iturriaga-Vásquez, Hugo R Arias, Miguel Reyes-ParadaPMID: 26244344 DOI: 10.1371/journal.pone.0134444

Abstract

Evidence from systems biology indicates that promiscuous drugs, i.e. those that act simultaneously at various protein targets, are clinically better in terms of efficacy, than those that act in a more selective fashion. This has generated a new trend in drug development called polypharmacology. However, the rational design of promiscuous compounds is a difficult task, particularly when the drugs are aimed to act at receptors with diverse structure, function and endogenous ligand. In the present work, using docking and molecular dynamics methodologies, we established the most probable binding sites of SB-206553, a drug originally described as a competitive antagonist of serotonin type 2B/2C metabotropic receptors (5-HT2B/2CRs) and more recently as a positive allosteric modulator of the ionotropic α7 nicotinic acetylcholine receptor (nAChR). To this end, we employed the crystal structures of the 5-HT2BR and acetylcholine binding protein as templates to build homology models of the 5-HT2CR and α7 nAChR, respectively. Then, using a statistical algorithm, the similarity between these binding sites was determined. Our analysis showed that the most plausible binding sites for SB-206553 at 5-HT2Rs and α7 nAChR are remarkably similar, both in size and chemical nature of the amino acid residues lining these pockets, thus providing a rationale to explain its affinity towards both receptor types. Finally, using a computational tool for multiple binding site alignment, we determined a consensus binding site, which should be useful for the rational design of novel compounds acting simultaneously at these two types of highly different protein targets.Differences between human wild-type and C23S variant 5-HT2C receptors in inverse agonist-induced resensitization

Jutta Walstab, Folkert Steinhagen, Michael Brüss, Manfred Göthert, Heinz BönischPMID: 21441610 DOI: 10.1016/s1734-1140(11)70397-8

Abstract

The aim of this study was to analyze functional properties of the naturally occurring C23S variant of the human 5-HT2C receptor. In HEK293 cells transiently expressing the unedited forms of the variant receptor (VR) or the wild-type receptor (WTR), surface expression was determined by [3H]mesulergine binding to membrane fragments. Function was examined by an aequorin luminescence-based Ca2+ assay. Surface expression of the VR was 116% of that of the WTR. The 5-HT-induced increase in cytosolic Ca2+ ([Ca2+]i), and its inhibition by the inverse agonist SB 206553 did not differ between VR- or WTR-expressing cells. Preexposure of VR- or WTR-expressing cells to 0.5 μM 5-HT (3 min-4.5 h) led to a practically identical time course and extent in the reduction of the 5-HT-induced increase in [Ca2+]i. In contrast, prolonged preexposure to the inverse agonist SB 206553 (1 μM) elevated the 5-HT-induced increase in [Ca2+]i for both isoreceptors. A preexposure time of 4.5 h was necessary to significantly elevate the Ca2+ response of the WTR, but the VR produced this elevation within 1 h with virtually no further effect after 4.5 h of preexposure. In conclusion, prolonged preexposure to 5-HT caused equally rapid and strong desensitization of both isoreceptors. The different time course of SB 206553-induced resensitization of the two isoreceptors might be therapeutically relevant for drugs exhibiting inverse agonist properties at 5-HT2C receptors, such as atypical antipsychotics and certain antidepressants.SB 206553, a putative 5-HT2C inverse agonist, attenuates methamphetamine-seeking in rats

Steven M Graves, T Celeste NapierPMID: 22697313 DOI: 10.1186/1471-2202-13-65

Abstract

Methamphetamine (meth) dependence presents a substantial socioeconomic burden. Despite the need, there is no FDA-approved pharmacotherapy for psychostimulant dependence. We consider 5-HT2C receptors as viable therapeutic targets. We recently revealed that the atypical antidepressant, mirtazapine, attenuates meth-seeking in a rodent model of human substance abuse. Mirtazapine historically has been considered to be an antagonist at 5-HT2C receptors, but more recently shown to exhibit inverse agonism at constitutively active 5-HT2C receptors. To help distinguish the roles for antagonism vs. inverse agonism, here we explored the ability of a more selective 5-HT2C inverse agonist, SB 206553 to attenuate meth-seeking behavior, and compared its effects to those obtained with 5-HT2C antagonists, SDZ Ser 082 and SB 242084. To do so, rats were trained to self-administer meth and tested for seeking-like behavior in cue reactivity sessions consisting of contingently presenting meth-associated cues without meth reinforcement. We also explored motor function to determine the influence of SB 206553 and SDZ Ser 082 on motor activity in the presence and absence of meth.Like mirtazapine, pretreatment with SB 206553 (1.0, 5.0, and 10.0 mg/kg), attenuated meth-seeking. In contrast, the antagonists, SDZ Ser 082 (0.1, 0.3, and 1.0 mg/kg) and SB 242084 (3.0 mg/kg) had no effect on cue reactivity (CR). SB 242084 (3.0 mg/kg) failed to attenuate the effects of 5.0 and 10 mg/kg SB 206553 on CR. Motor function was largely unaltered by the 5-HT2C ligands; however, SB 206553, at the highest dose tested (10.0 mg/kg), attenuated meth-induced rearing behavior.

The lack of effect by 5-HT2C antagonists suggests that meth-seeking and meth-evoked motor activity are independent of endogenous 5-HT acting at 5-HT2C receptors. While SB 206553 dramatically impacted meth-evoked behaviors it is unclear whether the observed effects were 5-HT2C receptor mediated. Thus, SB 206553 deserves further attention in the study of psychostimulant abuse disorders.

Blockade of 5-HT(2A) and/or 5-HT(2C) receptors modulates sevoflurane-induced immobility

Hirokazu Nagatani, Tsutomu Oshima, Akiyoshi Urano, Yuhji Saitoh, Miyuki Yokota, Yoshinori NakataPMID: 21359565 DOI: 10.1007/s00540-011-1103-x

Abstract

Blockade of 5-hydroxytryptamine (5-HT)(2A) receptors reportedly mediates or modulates the ability of isoflurane to produce immobility during noxious stimulation and would thereby influence MAC (the minimum alveolar concentration required to suppress movement in response to noxious stimulation in 50% of subjects). However, no data are yet available regarding the role of this receptor in the immobilizing action of sevoflurane. In this study, we examined how prior intraperitoneal administration of either the 5-HT(2A) receptor antagonist altanserin or the 5-HT(2C/2B) receptor antagonist SB 206553 might affect sevoflurane MAC in rats.Three groups of six male Wistar rats weighing 250-350 g each received one of the following drugs dissolved in dimethyl sulfoxide intraperitoneally 30 min before MAC testing: (1) altanserin 10 mg/kg; (2) SB 206553 10 mg/kg; (3) no drug (vehicle control). MAC was defined as the average of the concentrations that just prevented or just permitted movement in response to clamping the tail for 1 min.

The rank order of MAC values obtained after intraperitoneal drug pretreatment and sevoflurane exposure was altanserin < SB 206553 < vehicle control.

Considering the low levels of 5-HT(2B) receptors within the CNS, this result suggests that 5-HT(2A) and the 5-HT(2C) receptors are present within the neural circuitry influencing sevoflurane MAC. Blockade of 5-HT(2A) and/or 5-HT(2C) receptors may modulate the immobility produced by sevoflurane during noxious stimulation.

Paroxetine-induced reduction of sexual incentive motivation in female rats is not modified by 5-HT1B or 5-HT2C antagonists

Helge Kaspersen, Anders AgmoPMID: 21909633 DOI: 10.1007/s00213-011-2475-1

Abstract

Clinical data show that paroxetine causes sexual dysfunction in a substantial proportion of women taking this compound.This work was conducted to determine whether chronic paroxetine reduces sexual incentive motivation in female rats and whether this compound can modify any aspect of paced mating. The role of the 5-HT(1B) and 5-HT(2C) receptors in any potential effects was also evaluated.

Ovariectomized female rats were implanted with osmotic minipumps releasing 10 mg/kg per day of paroxetine or vehicle for 28 days. Tests for sexual incentive motivation and paced mating were performed just before implantation and at regular intervals thereafter. The females were primed with estradiol benzoate (25 μg/rat) and progesterone (1 mg/rat) before each of these tests. On days 25-27 of treatment, the females were injected with the 5-HT(1B) antagonist GR125,743 (5 mg/kg), the 5-HT(2C) antagonist SB206,553 (5 mg/kg) and vehicle in counterbalanced order. Preinjection time was 30 min.

Paroxetine reduced sexual incentive motivation on day 20 of treatment without affecting any aspect of paced mating. None of the antagonists modified the inhibitory effect of paroxetine on sexual incentive motivation. In the group chronically treated with vehicle, SB206,553 reduced proceptive behaviors in the paced mating test. No other effect was obtained.

The effects of paroxetine seen in female rats are similar to those observed in women, suggesting that disturbances of sexual incentive motivation in rats are predictive of sexual dysfunction in women. The 5-HT(1B) and 5-HT(2C) receptors do not seem to be of any importance for paroxetine's inhibitory effect.

Serotonin receptor 5-HT2B mediates serotonin-induced mechanical hyperalgesia

Shih-Yuan Lin, Wei-Jen Chang, Chih-Shin Lin, Chun-Ying Huang, Hui-Fang Wang, Wei-Hsin SunPMID: 21273425 DOI: 10.1523/JNEUROSCI.4682-10.2011

Abstract

Serotonin [5-hydroxytryptamine (5-HT)] released from mast cells or platelets in peripheral tissues is one of the important inflammatory mediators in pain and hyperalgesia. The involvement of 5-HT in pain is complex because it could inhibit or facilitate nociceptive transmission, reflecting the presence of multiple 5-HT subtype receptors on peripheral and central nociceptors. The present study aimed to investigate the involvement of 5-HT(2B) in 5-HT-induced pain and whether the subtype exists in dorsal root ganglion (DRG) neurons. Injecting the 5-HT or 5-HT(2) agonist in hindpaws of mice induced significant hyperalgesia to mechanical stimuli, which was inhibited by the 5-HT(2B/2C) antagonist but not by 5-HT(1A), 5-HT(2A), or 5-HT(3A) antagonists. Therefore, 5-HT(2B) or 5-HT(2C) may be involved in 5-HT-induced mechanical hyperalgesia. The 5-HT(2B/2C) antagonist also blocked 5-HT-induced transient [Ca(2+)] signaling in DRG neurons. All subtypes of 5-HT receptors except 5-HT(2C) and 5-HT(6) are present in DRGs. In situ hybridization also demonstrated 5-HT(2B) mainly expressed in small- to medium-diameter DRG neurons that respond to pain. Likely, 5-HT(2B) mediates 5-HT-induced mechanical hyperalgesia in mice.Serotonin 2A and 2B receptor-induced phrenic motor facilitation: differential requirement for spinal NADPH oxidase activity

P M MacFarlane, S Vinit, G S MitchellPMID: 21223996 DOI: 10.1016/j.neuroscience.2011.01.011

Abstract

Acute intermittent hypoxia (AIH) facilitates phrenic motor output by a mechanism that requires spinal serotonin (type 2) receptor activation, NADPH oxidase activity and formation of reactive oxygen species (ROS). Episodic spinal serotonin (5-HT) receptor activation alone, without changes in oxygenation, is sufficient to elicit NADPH oxidase-dependent phrenic motor facilitation (pMF). Here we investigated: (1) whether serotonin 2A and/or 2B (5-HT2A/B) receptors are expressed in identified phrenic motor neurons, and (2) which receptor subtype is capable of eliciting NADPH-oxidase-dependent pMF. In anesthetized, artificially ventilated adult rats, episodic C4 intrathecal injections (3×6 μl injections, 5 min intervals) of a 5-HT2A (DOI) or 5-HT2B (BW723C86) receptor agonist elicited progressive and sustained increases in integrated phrenic nerve burst amplitude (i.e. pMF), an effect lasting at least 90 min post-injection for both receptor subtypes. 5-HT2A and 5-HT2B receptor agonist-induced pMF were both blocked by selective antagonists (ketanserin and SB206553, respectively), but not by antagonists to the other receptor subtype. Single injections of either agonist failed to elicit pMF, demonstrating a need for episodic receptor activation. Phrenic motor neurons retrogradely labeled with cholera toxin B fragment expressed both 5-HT2A and 5-HT2B receptors. Pre-treatment with NADPH oxidase inhibitors (apocynin and diphenylenodium (DPI)) blocked 5-HT2B, but not 5-HT2A-induced pMF. Thus, multiple spinal type 2 serotonin receptors elicit pMF, but they act via distinct mechanisms that differ in their requirement for NADPH oxidase activity.A novel mechanism for regulating hepatic glycogen synthesis involving serotonin and cyclin-dependent kinase-5

Susan J Tudhope, Chung-Chi Wang, John L Petrie, Lloyd Potts, Fiona Malcomson, Julius Kieswich, Muhammad M Yaqoob, Catherine Arden, Laura J Hampson, Loranne AgiusPMID: 22106156 DOI: 10.2337/db11-0870

Abstract

Hepatic autonomic nerves regulate postprandial hepatic glucose uptake, but the signaling pathways remain unknown. We tested the hypothesis that serotonin (5-hydroxytryptamine [5-HT]) exerts stimulatory and inhibitory effects on hepatic glucose disposal. Ligands of diverse 5-HT receptors were used to identify signaling pathway(s) regulating glucose metabolism in hepatocytes. 5-HT had stimulatory and inhibitory effects on glycogen synthesis in hepatocytes mediated by 5-HT1/2A and 5-HT2B receptors, respectively. Agonists of 5-HT1/2A receptors lowered blood glucose and increased hepatic glycogen after oral glucose loading and also stimulated glycogen synthesis in freshly isolated hepatocytes with greater efficacy than 5-HT. This effect was blocked by olanzapine, an antagonist of 5-HT1/2A receptors. It was mediated by activation of phosphorylase phosphatase, inactivation of glycogen phosphorylase, and activation of glycogen synthase. Unlike insulin action, it was not associated with stimulation of glycolysis and was counteracted by cyclin-dependent kinase (cdk) inhibitors. A role for cdk5 was supported by adaptive changes in the coactivator protein p35 and by elevated glycogen synthesis during overexpression of p35/cdk5. These results support a novel mechanism for serotonin stimulation of hepatic glycogenesis involving cdk5. The opposing effects of serotonin, mediated by disti-HT receptors, could explain why drugs targeting serotonin function can cause either diabetes or hypoglycemia in humans.

Pulmonary vascular effects of serotonin and selective serotonin reuptake inhibitors in the late-gestation ovine fetus

Cassidy Delaney, Jason Gien, Theresa R Grover, Gates Roe, Steven H AbmanPMID: 21908589 DOI: 10.1152/ajplung.00198.2011